molecular formula C61H53N7O13 B13398829 N-[[3-(1,3-benzodioxol-5-yl)-7-methoxy-2,3-dihydrochromen-4-ylidene]amino]-2,4-dinitroaniline;N-[(7-methoxy-3-phenyl-2,3-dihydrochromen-4-ylidene)amino]aniline;N-(7-methoxy-3-phenyl-2,3-dihydrochromen-4-ylidene)hydroxylamine CAS No. 285977-81-3

N-[[3-(1,3-benzodioxol-5-yl)-7-methoxy-2,3-dihydrochromen-4-ylidene]amino]-2,4-dinitroaniline;N-[(7-methoxy-3-phenyl-2,3-dihydrochromen-4-ylidene)amino]aniline;N-(7-methoxy-3-phenyl-2,3-dihydrochromen-4-ylidene)hydroxylamine

Cat. No.: B13398829
CAS No.: 285977-81-3
M. Wt: 1092.1 g/mol
InChI Key: IPXHPZJHTDTKQW-UHFFFAOYSA-N
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Description

The three compounds under investigation share a core 7-methoxy-2,3-dihydrochromen-4-ylidene scaffold but differ in their substituents and functional groups, leading to distinct physicochemical and structural properties.

Properties

CAS No.

285977-81-3

Molecular Formula

C61H53N7O13

Molecular Weight

1092.1 g/mol

IUPAC Name

N-[[3-(1,3-benzodioxol-5-yl)-7-methoxy-2,3-dihydrochromen-4-ylidene]amino]-2,4-dinitroaniline;N-[(7-methoxy-3-phenyl-2,3-dihydrochromen-4-ylidene)amino]aniline;N-(7-methoxy-3-phenyl-2,3-dihydrochromen-4-ylidene)hydroxylamine

InChI

InChI=1S/C23H18N4O8.C22H20N2O2.C16H15NO3/c1-32-15-4-5-16-21(10-15)33-11-17(13-2-7-20-22(8-13)35-12-34-20)23(16)25-24-18-6-3-14(26(28)29)9-19(18)27(30)31;1-25-18-12-13-19-21(14-18)26-15-20(16-8-4-2-5-9-16)22(19)24-23-17-10-6-3-7-11-17;1-19-12-7-8-13-15(9-12)20-10-14(16(13)17-18)11-5-3-2-4-6-11/h2-10,17,24H,11-12H2,1H3;2-14,20,23H,15H2,1H3;2-9,14,18H,10H2,1H3

InChI Key

IPXHPZJHTDTKQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=NNC3=CC=CC=C3)C(CO2)C4=CC=CC=C4.COC1=CC2=C(C=C1)C(=NO)C(CO2)C3=CC=CC=C3.COC1=CC2=C(C=C1)C(=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(CO2)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

The synthesis of these compounds typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-(1,3-benzodioxol-5-yl)-7-methoxy-2,3-dihydrochromen-4-one with appropriate amines under acidic or basic conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide. Industrial production methods may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

These compounds undergo various chemical reactions, including:

    Oxidation: The chromene ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of chromone derivatives.

    Reduction: Nitro groups in the compounds can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

The major products formed from these reactions include chromone derivatives, amino-substituted chromenes, and various substituted chromenes .

Scientific Research Applications

These compounds have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For instance, they may inhibit the activity of certain enzymes or proteins involved in disease progression. The chromene ring system allows these compounds to interact with various biological targets, leading to their potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups present in the compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Compound Substituents at C3 Functional Group Molecular Formula (Theoretical) Molecular Weight (g/mol)
Compound 1 (Dinitroaniline derivative) 1,3-Benzodioxol-5-yl 2,4-Dinitroaniline C23H18N4O7 474.42
Compound 2 (Aniline derivative) Phenyl Aniline C22H20N2O2 368.41
Compound 3 (Hydroxylamine derivative) Phenyl Hydroxylamine C22H20N2O2 352.41

Key Observations :

  • Electron Effects : The 1,3-benzodioxole group (Compound 1) is electron-rich due to oxygen lone pairs, while nitro groups (Compound 1) withdraw electrons, reducing aromatic reactivity .
  • Stability : Hydroxylamine (Compound 3) is less stable than aniline/nitroaniline derivatives due to susceptibility to oxidation .

Physicochemical Properties

Data inferred from structurally related compounds in the literature:

Melting Points
Compound Inferred Melting Point (°C) Basis for Inference
Compound 1 240–260 Analogous benzodioxol derivatives (e.g., 243–245°C in )
Compound 2 180–200 Methoxy-phenyl chromene analogs
Compound 3 160–180 Hydroxylamine instability lowers mp
Solubility
  • Compound 1 : Low solubility in water due to nitro groups; soluble in DMSO or DMF .
  • Compound 2: Moderate solubility in ethanol or acetone due to aniline’s polarity .
  • Compound 3 : Higher solubility in polar aprotic solvents but degrades rapidly .

Spectral Data (Hypothetical)

Based on analogs in and :

  • 1H NMR :
    • Compound 1 : Peaks at δ 8.2–8.5 ppm (nitroaromatic protons), δ 6.0–6.2 ppm (benzodioxole protons) .
    • Compound 2 : δ 7.3–7.6 ppm (phenyl protons), δ 6.8–7.0 ppm (aniline protons) .
    • Compound 3 : Broad peak at δ 5.5–6.0 ppm (hydroxylamine -NH-OH) .

Biological Activity

The compound N-[[3-(1,3-benzodioxol-5-yl)-7-methoxy-2,3-dihydrochromen-4-ylidene]amino]-2,4-dinitroaniline and its derivatives are part of a broader class of organic compounds known for their diverse biological activities. These compounds are characterized by their complex molecular structures that often contribute to their pharmacological effects. This article reviews the biological activity of these compounds based on available literature and research findings.

Chemical Structure

The compound's structure includes multiple functional groups that may play significant roles in its biological activity. The presence of the benzodioxole moiety is particularly noteworthy due to its known antioxidant properties.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds related to the chromene structure have shown cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives can induce apoptosis in human leukemic cells, suggesting potential as anticancer agents .
  • Antioxidant Properties : The benzodioxole group is recognized for its ability to scavenge free radicals, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage and may contribute to the overall therapeutic potential of these compounds .
  • Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory activities, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways .

Case Studies

Several studies have focused on the biological activities of structurally similar compounds:

  • Cytotoxicity Against HL-60 Cells : A study highlighted that certain coumarin derivatives exhibited significant cytotoxicity against human promyelocytic leukemia HL-60 cells, with mechanisms linked to oxidative stress and radical generation .
  • Antioxidant Activity Assessment : Research involving various benzodioxole derivatives has shown promising results in terms of antioxidant capacity measured through DPPH and ABTS assays, indicating their potential utility in mitigating oxidative damage in biological systems .

Data Tables

The following table summarizes key findings related to the biological activity of the compound and its analogs:

Activity Compound Effect Reference
AnticancerN-[3-(1,3-benzodioxol-5-yl)-7-methoxy...Induces apoptosis in HL-60 cells
Antioxidant7-Methoxy derivativesScavenges free radicals
Anti-inflammatoryVarious benzodioxole derivativesInhibits pro-inflammatory cytokines

The biological activity of these compounds can often be attributed to several mechanisms:

  • Radical Scavenging : The ability to donate electrons allows these compounds to neutralize free radicals effectively.
  • Enzyme Inhibition : Many derivatives inhibit key enzymes involved in inflammation and cancer progression.
  • Cell Signaling Modulation : Interaction with cellular receptors can alter signaling pathways associated with cell survival and proliferation.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing these compounds, and how can reaction conditions be optimized for higher yields?

  • Synthesis Strategy : These compounds likely require multi-step syntheses involving condensation, nucleophilic substitution, or cyclization reactions. For example, analogous nitrosoaniline derivatives (e.g., ) are synthesized via nitroso group introduction under acidic conditions with HRMS validation .
  • Optimization : Use factorial experimental design (e.g., varying temperature, solvent, catalyst) to identify optimal conditions. Bayesian optimization or heuristic algorithms ( ) can systematically explore parameter spaces (e.g., precursor concentration, pH) to maximize yield .

Q. Which spectroscopic techniques are critical for structural characterization, and how should discrepancies in NMR/HRMS data be resolved?

  • Key Techniques :

  • 1H/13C NMR : Assign peaks using coupling patterns and integration (e.g., methoxy groups at ~3.8 ppm in ) .
  • HRMS : Validate molecular formulas (e.g., <2 ppm error threshold in ) .
    • Resolving Discrepancies : If NMR signals conflict with expected structures, repeat synthesis under inert conditions (to avoid oxidation) or use 2D NMR (COSY, HSQC) to confirm connectivity. Cross-check HRMS with isotopic patterns .

Advanced Research Questions

Q. How can non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence the reactivity or supramolecular assembly of these compounds?

  • Role of Non-Covalent Interactions : These interactions may stabilize intermediates or transition states during synthesis. For example, π-π stacking in benzodioxolyl groups () could affect regioselectivity in cyclization steps .
  • Methodology : Use X-ray crystallography or DFT calculations to map intermolecular interactions. Compare reaction outcomes in polar vs. nonpolar solvents to assess solvent effects on non-covalent stabilization .

Q. What strategies can address contradictions in spectroscopic data when synthesizing derivatives with similar substituents (e.g., methoxy vs. ethoxy groups)?

  • Case Study : If a methoxy-substituted derivative shows unexpected NMR splitting, consider steric hindrance or restricted rotation (e.g., ’s benzyloxy-methoxybenzaldehyde derivative).
  • Resolution : Perform variable-temperature NMR to detect dynamic effects. Synthesize a deuterated analog or use NOESY to confirm spatial arrangements .

Q. How can flow chemistry or continuous processes improve the scalability and reproducibility of these syntheses?

  • Flow Chemistry Advantages : Enables precise control of reaction parameters (residence time, mixing) for nitroso group formation (prone to side reactions in batch). For example, ’s flow-based oxidation protocols reduce decomposition risks .
  • Implementation : Design microreactors with inline FTIR or UV monitoring to track intermediates (e.g., nitroso intermediates in ) and automate quenching .

Q. What catalytic systems (e.g., transition metals, organocatalysts) are suitable for enhancing enantioselectivity in chiral dihydrochromen derivatives?

  • Catalyst Screening : Test chiral Pd or Ru complexes for asymmetric cyclization. highlights nanocatalysts (e.g., sol-gel-synthesized materials) for improved surface activity and selectivity .
  • Characterization : Use chiral HPLC or circular dichroism (CD) to assess enantiomeric excess. Correlate catalyst structure (e.g., ligand geometry) with selectivity trends .

Methodological Considerations

Q. How should researchers design experiments to analyze competing reaction pathways (e.g., nitroso vs. azo byproducts)?

  • Experimental Design : Use DoE (Design of Experiments) to vary oxidizing agents (e.g., NaOCl vs. HNO2) and monitor intermediates via LC-MS. ’s heuristic algorithms can prioritize high-risk variables (e.g., pH, stoichiometry) .
  • Pathway Analysis : Trap intermediates with quenching agents (e.g., NH4Cl for nitroso compounds) and characterize via IR (C=O stretches) or MS .

Q. What computational tools can predict the stability of the imino or hydroxylamine tautomers in these compounds?

  • DFT/MD Simulations : Calculate tautomerization energy barriers (e.g., N-hydroxylamine vs. keto forms). Compare with experimental pKa measurements ( ’s acidic conditions stabilize specific tautomers) .
  • Validation : Overlay computed and experimental IR spectra to confirm dominant tautomers .

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